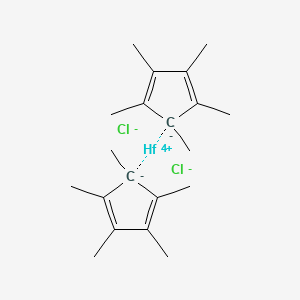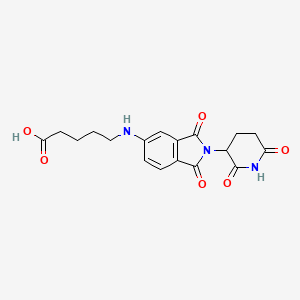
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate with bromine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparación Con Compuestos Similares
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: Similar structure but different substitution pattern.
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials and drugs.
Propiedades
Fórmula molecular |
C5H5BrN2O2S |
|---|---|
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 |
Clave InChI |
KLPWSMCXUWGOCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NS1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


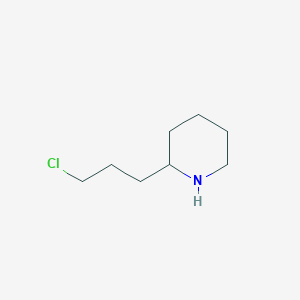

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)


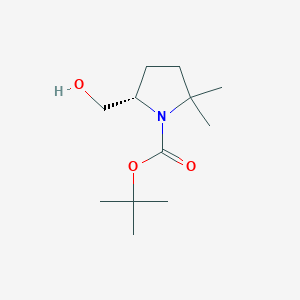
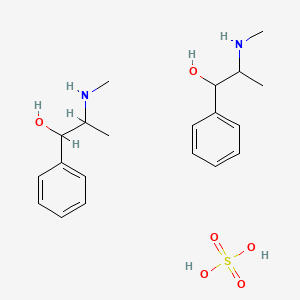
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)

![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)

